E5,4 - 10535-05-4

E5,4

Catalog Number: EVT-1185851
CAS Number: 10535-05-4
Molecular Formula: Cl4H4N5P3
Molecular Weight: 308.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

E5 proteins are encoded by several animal and human papillomaviruses. They are categorized as short transmembrane proteins that exhibit transforming activity in cultured cells. Their classification as transmembrane proteins is significant due to their hydrophobic nature, which facilitates their insertion into cellular membranes, allowing them to interact with other membrane proteins and influence signaling pathways .

Synthesis Analysis

The synthesis of E5 proteins typically involves in vitro transcription and translation techniques. The process can be broken down into several key steps:

  1. Template Preparation: DNA templates coding for E5 proteins are created using polymerase chain reaction (PCR) techniques. Specific primer pairs are used to amplify the desired sequences.
  2. Transcription: The DNA templates are transcribed into RNA using T7 RNA polymerase in a controlled environment (usually at 37°C) with a mixture containing Tris-HCl buffer, magnesium chloride, and nucleotides.
  3. Translation: The RNA is then translated into protein using an appropriate cell-free system or bacterial expression systems, such as Escherichia coli.
  4. Purification: The synthesized E5 protein is purified through affinity chromatography techniques, often utilizing histidine tags for efficient isolation .
Molecular Structure Analysis

The molecular structure of E5 proteins is characterized by their transmembrane domains, which typically adopt an alpha-helical conformation when embedded in lipid bilayers. This structural feature is crucial for their function:

  • Hydrophobic Interactions: The hydrophobic residues allow the protein to integrate into the membrane, minimizing energetic costs associated with membrane insertion.
  • Oligomerization: E5 proteins can form dimers or oligomers through interactions between their transmembrane domains, which is essential for their biological activity .
  • Cysteine Residues: Disulfide bonds formed by cysteine residues contribute to the stability of the protein's structure in non-reducing environments like the endoplasmic reticulum .
Chemical Reactions Analysis

E5 proteins participate in various chemical reactions primarily related to their interaction with cellular receptors and signaling pathways:

  1. Complex Formation: E5 can form stable complexes with receptor tyrosine kinases such as the platelet-derived growth factor beta receptor (PDGF β receptor). This interaction enhances receptor activity independent of its ligand.
  2. Signal Transduction Modulation: By binding to these receptors, E5 influences downstream signaling pathways that can lead to cellular transformation and proliferation .
  3. Protein-Protein Interactions: E5's ability to interact with other cellular proteins allows it to modulate various biochemical pathways critical for viral pathogenesis .
Mechanism of Action

The mechanism of action of E5 proteins involves several steps:

  1. Receptor Activation: E5 binds to the PDGF β receptor's transmembrane domain, leading to its activation without the need for external ligands.
  2. Tyrosine Kinase Activity Induction: This binding results in autophosphorylation of the receptor, activating downstream signaling cascades that promote cell division and survival.
  3. Tumorigenesis: In cells expressing PDGF β receptors, E5 can induce tumorigenic transformation, highlighting its oncogenic potential .
Physical and Chemical Properties Analysis

E5 proteins exhibit distinct physical and chemical properties:

  • Molecular Weight: Typically low due to their short peptide length.
  • Solubility: Being hydrophobic, they have limited solubility in aqueous solutions but are soluble in organic solvents.
  • Stability: The presence of disulfide bonds contributes to their stability under physiological conditions .
Applications

E5 proteins have several significant applications in scientific research and medicine:

  1. Cancer Research: Understanding the role of E5 in oncogenesis provides insights into potential therapeutic targets for HPV-related cancers.
  2. Viral Pathogenesis Studies: Investigating how E5 interacts with host cell receptors aids in elucidating viral mechanisms of infection and disease progression.
  3. Biotechnological Applications: The synthesis methods developed for E5 can be adapted for producing other recombinant proteins for research or therapeutic purposes .
Structural & Functional Characterization of E5 Proteins

Molecular Architecture of Papillomavirus E5 Oncoproteins

Transmembrane Domain Organization & Dimerization Mechanisms

Papillomavirus E5 proteins exhibit a highly hydrophobic character dominated by one or more transmembrane domains that dictate their structural organization and oligomerization behavior. Bovine papillomavirus type 1 E5 (BPV1 E5), a 44-amino acid protein, functions as a type II transmembrane protein with its C-terminus oriented toward the Golgi lumen. This orientation permits disulfide bond-mediated covalent dimerization via cysteine residues at positions 37 and 39 within its C-terminal transmembrane segment, forming stable homodimers in the endoplasmic reticulum and Golgi apparatus membranes [4]. In contrast, human papillomavirus type 16 E5 (HPV16 E5), an 83-amino acid protein, contains three putative transmembrane domains and dimerizes primarily through non-covalent interactions between its transmembrane helices. Structural analyses indicate that these helices form tightly packed parallel bundles stabilized by extensive van der Waals contacts and hydrogen bonding networks involving residues within the conserved transmembrane motifs [4] [8]. Both proteins function as minimal transmembrane domains that lack large extramembrane domains, instead utilizing radially displayed side chains along their helical axes for specific protein-protein interactions within cellular membranes [4].

The transmembrane domains of E5 proteins demonstrate remarkable plasticity in their dimerization interfaces. For example, pathogenic mutations such as Val659Glu in ErbB2 (a receptor tyrosine kinase with transmembrane organization analogous to E5 targets) induce tighter dimer packing through novel hydrogen bond formation without disrupting the active dimer conformation [9]. Similarly, conserved glycine-containing motifs (GxxxG) within E5 transmembrane domains facilitate close helical packing by minimizing side chain steric hindrance. This structural adaptability enables E5 proteins to engage multiple cellular targets through dynamic transmembrane domain interactions [9].

Table: Transmembrane Domain Features of Papillomavirus E5 Proteins

FeatureBPV1 E5HPV16 E5
Length44 amino acids83 amino acids
Transmembrane DomainsSingle (C-terminal)Three putative domains
DimerizationDisulfide bonds (Cys37-Cys39)Non-covalent helical packing
Membrane TopologyType II (C-terminus luminal)Multi-pass orientation
Key Interface MotifsC-terminal cysteinesGlycine-rich regions, hydrophobic faces

Conserved Motifs in Fibropapillomavirus E5 Variants (e.g., BPV1, BPV4)

Fibropapillomavirus E5 proteins, including those from BPV1 and BPV4, exhibit strong evolutionary conservation of specific sequence motifs critical for biological activity. All characterized fibropapillomavirus E5 proteins contain an invariant glutamine at position 17, an aspartic or glutamic acid residue at position 33, and cysteines at positions 37 and 39 [4]. Site-directed mutagenesis studies demonstrate that these residues are indispensable for transformation activity in cultured fibroblasts. The glutamine residue at position 17 participates in polar interactions within the hydrophobic membrane environment, potentially stabilizing transmembrane helix-helix associations. The acidic residue at position 33 may facilitate proton sensing or electrostatic interactions with target proteins. The cysteine residues at positions 37 and 39 form the interchain disulfide bonds essential for covalent dimerization of BPV1 E5, which is required for platelet-derived growth factor beta receptor activation [4].

Structural modeling of these conserved motifs suggests they form an integrated functional unit. The N-terminal glutamine and central acidic residue likely contribute to proper transmembrane helix folding and orientation, positioning the C-terminal cysteines for disulfide bond formation in the oxidizing environment of the Golgi lumen. This precise spatial arrangement enables the E5 dimer to simultaneously engage cellular targets through its N- and C-terminal domains. The evolutionary conservation of these residues across ungulate fibropapillomaviruses indicates strong selective pressure maintaining this arrangement for effective membrane protein interaction and transforming activity [4].

Table: Conserved Functional Motifs in Fibropapillomavirus E5 Proteins

Residue PositionConserved Amino AcidFunctional Significance
17Glutamine (Q)Polar interactions; transmembrane helix stabilization
33Aspartic/Gluatmic acid (D/E)Electrostatic interactions; potential proton sensing
37Cysteine (C)Disulfide bond formation for covalent dimerization
39Cysteine (C)Disulfide bond formation for covalent dimerization

Comparative Analysis of E5 Across Human Papillomavirus Strains (Human Papillomavirus 16, Human Papillomavirus 6, Human Papillomavirus 11)

The E5 proteins from different human papillomavirus strains exhibit significant structural and functional divergence that correlates with their oncogenic potential. Human papillomavirus 16 E5 (high-risk, E5-alpha group) possesses an 83-amino acid sequence with three transmembrane domains and transforms murine keratinocytes and fibroblasts by activating epidermal growth factor receptor signaling pathways. In contrast, Human papillomavirus 6 and Human papillomavirus 11 E5 proteins (low-risk, E5-gamma/delta groups) show reduced transforming capacity despite similar membrane topology [2] [4].

Functional divergence is particularly evident in immune modulation mechanisms. Human papillomavirus 16 E5 strongly downregulates surface expression of major histocompatibility complex class I molecules through formation of a ternary complex with calnexin and human leukocyte antigen class I heavy chain in the endoplasmic reticulum, thereby inhibiting antigen presentation. This activity is significantly attenuated in Human papillomavirus 6 E5, which lacks key residues in its first transmembrane domain required for stable calnexin interaction [5] [8]. Additionally, Human papillomavirus 16 E5 variants associated with cervical carcinogenesis display enhanced mitogenic activity and specific polymorphisms (e.g., P56A) within transmembrane regions that increase protein stability and alter function. These stabilizing mutations are significantly enriched in clinical isolates from neoplastic lesions [8].

Phylogenetic classification divides human papillomavirus E5 open reading frames into four groups (alpha, beta, gamma, delta), with the E5-alpha proteins exclusively encoded by high-risk alphapapillomaviruses. This evolutionary segregation suggests distinct functional optimization, where E5-alpha proteins have acquired enhanced abilities to modulate growth factor signaling and immune evasion compared to their low-risk counterparts [2] [4]. Biochemical analyses confirm that high-risk E5-alpha proteins form more stable complexes with cellular receptor tyrosine kinases and vacuolar adenosine triphosphatases, correlating with their superior transforming activity in vitro [4].

Table: Comparative Features of Human Papillomavirus E5 Proteins

FeatureHuman Papillomavirus 16 (High-risk, α)Human Papillomavirus 6/11 (Low-risk, γ/δ)
ClassificationE5-alphaE5-gamma/E5-delta
Oncogenic PotentialHighLow
Transforming ActivityAnchorage independence; serum independenceWeak transformation
EGFR ModulationStrong activationLimited activation
Immune EvasionStrong MHC I downregulation; calnexin interactionLimited MHC I downregulation
vATPase InteractionEfficient binding and acidification inhibitionReduced binding affinity

Subcellular Localization Dynamics

Golgi Apparatus Retention Mechanisms

Papillomavirus E5 proteins exhibit specific subcellular localization to the Golgi apparatus and endoplasmic reticulum-Golgi intermediate compartments, achieved through multiple retention mechanisms. The transmembrane domains of E5 proteins contain structural determinants that prevent their progression through the secretory pathway. Human papillomavirus 16 E5 is retained in the Golgi primarily through interaction with the vacuolar adenosine triphosphatase complex via its transmembrane domain, which masks potential forward transport signals [4]. Additionally, the relatively short transmembrane domains of E5 proteins (approximately 17-20 amino acids) may confer retention by preventing efficient partitioning into cholesterol-rich transport vesicles destined for the plasma membrane. This length-based retention mechanism exploits the progressively thicker lipid bilayers along the secretory pathway, with Golgi membranes having intermediate thickness between the endoplasmic reticulum and plasma membrane [6].

The cytoplasmic tail of Human papillomavirus 16 E5 contains a conserved KXD/E motif that interacts with coat protein complex I vesicles, facilitating retrograde transport from the cis-Golgi back to the endoplasmic reticulum. This interaction creates a dynamic cycling loop between the endoplasmic reticulum and Golgi, effectively concentrating E5 in these compartments. Mutational analyses demonstrate that substitution of the lysine residue in this motif results in E5 mislocalization to the plasma membrane, confirming its critical role in Golgi retention [10]. Similarly, BPV1 E5 forms oligomers that may exceed the size exclusion limit of Golgi-to-plasma membrane transport vesicles, effectively retaining the protein through a kin recognition mechanism that prevents incorporation into forward-directed transport carriers [6].

Interaction With Endoplasmic Reticulum Compartments

E5 proteins engage specific endoplasmic reticulum components to modulate protein processing and immune recognition. Human papillomavirus 16 E5 physically associates with the endoplasmic reticulum chaperone calnexin through its first transmembrane domain, forming a ternary complex with human leukocyte antigen class I heavy chains. This interaction prevents the proper folding and subsequent transport of major histocompatibility complex class I molecules to the cell surface, effectively reducing antigen presentation to cytotoxic T lymphocytes. Mutational disruption of the first transmembrane helix (e.g., M1 mutant) abolishes both calnexin binding and major histocompatibility complex class I downregulation, establishing the critical role of this interaction in immune evasion [5].

The E5-calnexin interaction occurs within the endoplasmic reticulum membrane bilayer, where the transmembrane helices of both proteins form specific contacts. Structural modeling suggests that conserved hydrophobic residues in E5's first transmembrane domain insert into the calnexin transmembrane bundle, stabilizing the complex and preventing calnexin dissociation from human leukocyte antigen class I molecules. This results in prolonged endoplasmic reticulum retention and eventual degradation of the complex. Functional studies in calnexin-deficient cells demonstrate complete abrogation of Human papillomavirus 16 E5-mediated major histocompatibility complex class I downregulation, confirming that calnexin is essential for this immune evasion mechanism [5]. Additionally, E5 proteins alter endoplasmic reticulum membrane fluidity and lipid composition, potentially affecting the function of other endoplasmic reticulum-resident proteins involved in antigen processing and stress response pathways [4] [8].

Properties

CAS Number

10535-05-4

Product Name

E5,4

IUPAC Name

4,4,6,6-tetrachloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2-diamine

Molecular Formula

Cl4H4N5P3

Molecular Weight

308.8 g/mol

InChI

InChI=1S/Cl4H4N5P3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h5-6H2

InChI Key

OEASWXZMEMCUFK-UHFFFAOYSA-N

SMILES

NP1(=NP(=NP(=N1)(Cl)Cl)(Cl)Cl)N

Synonyms

4,4,6,6-tetrachloro-1,3,5-triaza-2$l^{5},4$l^{5},6$l^{5}-triphosphacyc lohexa-1,3,5-triene-2,2-diamine

Canonical SMILES

NP1(=NP(=NP(=N1)(Cl)Cl)(Cl)Cl)N

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